methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a formyl group, and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the protection of the amine group using tert-butyloxycarbonyl (Boc) protection, followed by the formation of the pyrrole ring and subsequent formylation and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield a hydroxymethyl derivative .
Scientific Research Applications
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism by which methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate exerts its effects involves interactions with various molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property can be exploited in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- O-oxazole (Oo)
- N-oxazole (No)
- Hydroxyisoxazole (Hi)
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 3-formyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-10(16)7-14-6-5-9(8-15)11(14)12(17)18-4/h5-6,8H,7H2,1-4H3 |
InChI Key |
GLHOVWBXMKQCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=C1C(=O)OC)C=O |
Origin of Product |
United States |
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